molecular formula C5H7N3O3 B13142473 6-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione

6-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13142473
M. Wt: 157.13 g/mol
InChI Key: CICMENFVVBJQQO-UHFFFAOYSA-N
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Description

    6-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione: is a chemical compound with the molecular formula . It is also referred to as .

  • This compound features a pyridine ring (a six-membered heterocyclic ring containing one nitrogen atom) with an additional hydroxyethyl group attached to one of the carbon atoms.
  • Its systematic name reflects its structure: the triazine core (1,3,5-triazine) with a hydroxyethyl substituent.
  • The compound is a colorless to pale yellow liquid that is soluble in water and miscible with ethanol and ether. It has hygroscopic properties .
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: As an intermediate, it contributes to the synthesis of various organic compounds.

      Biology: Its applications in biological research are limited, but it may serve as a building block for more complex molecules.

      Medicine: No direct medicinal applications are reported, but its derivatives could have potential pharmacological uses.

      Industry: Used in the production of polymers, surfactants, and other fine chemicals.

  • Mechanism of Action

    • The specific mechanism by which 2-(2-Hydroxyethyl)pyridine exerts its effects remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a pyridine ring and a hydroxyethyl group distinguishes it from other pyridine derivatives.

      Similar Compounds: While there are no direct analogs, related compounds include other pyridine derivatives with similar functional groups.

    Properties

    Molecular Formula

    C5H7N3O3

    Molecular Weight

    157.13 g/mol

    IUPAC Name

    6-(2-hydroxyethyl)-1H-1,3,5-triazine-2,4-dione

    InChI

    InChI=1S/C5H7N3O3/c9-2-1-3-6-4(10)8-5(11)7-3/h9H,1-2H2,(H2,6,7,8,10,11)

    InChI Key

    CICMENFVVBJQQO-UHFFFAOYSA-N

    Canonical SMILES

    C(CO)C1=NC(=O)NC(=O)N1

    Origin of Product

    United States

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